molecular formula C6H10F2O3 B1432092 Methyl 3-(2,2-difluoroethoxy)propanoate CAS No. 1555117-94-6

Methyl 3-(2,2-difluoroethoxy)propanoate

Cat. No.: B1432092
CAS No.: 1555117-94-6
M. Wt: 168.14 g/mol
InChI Key: BTMNWWHJWMQHPQ-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-difluoroethoxy)propanoate is an organic compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . It is a liquid at room temperature and is used in various chemical synthesis processes. The compound is characterized by the presence of a difluoroethoxy group attached to a propanoate ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-difluoroethoxy)propanoate typically involves the reaction of 3-hydroxypropanoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroethoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,2-difluoroethoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-difluoroethoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2-difluoroethoxy)butanoate
  • Ethyl 3-(2,2-difluoroethoxy)propanoate
  • Methyl 3-(2,2-difluoroethoxy)acetate

Uniqueness

Methyl 3-(2,2-difluoroethoxy)propanoate is unique due to its specific combination of a difluoroethoxy group and a propanoate ester. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

methyl 3-(2,2-difluoroethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3/c1-10-6(9)2-3-11-4-5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMNWWHJWMQHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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